4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a sulfamoyl group (N-ethyl-N-phenyl) and a 5-(4-fluorobenzyl)-substituted oxadiazole ring. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, enabling interactions with diverse biological targets, including enzymes and receptors.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S/c1-2-29(20-6-4-3-5-7-20)34(31,32)21-14-10-18(11-15-21)23(30)26-24-28-27-22(33-24)16-17-8-12-19(25)13-9-17/h3-15H,2,16H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRNSBJAKUEYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are thioredoxin reductase inhibitors effective against Candida albicans. Key differences:
- Sulfamoyl Substituents : LMM5 has a benzyl-methyl group, while the target compound uses ethyl-phenyl. The bulkier cyclohexyl-ethyl group in LMM11 reduces solubility but may enhance hydrophobic interactions .
- Oxadiazole Substituents : The 4-fluorobenzyl group in the target compound replaces LMM5’s 4-methoxybenzyl and LMM11’s furan. Fluorine’s electronegativity may improve binding affinity compared to methoxy or furan .
Table 1: Antifungal Activity Comparison
| Compound | Substituent (Oxadiazole) | Sulfamoyl Group | MIC (μg/mL) vs C. albicans |
|---|---|---|---|
| Target Compound | 4-fluorobenzyl | N-ethyl-N-phenyl | Not reported |
| LMM5 | 4-methoxybenzyl | N-benzyl-N-methyl | 50 (stock solution) |
| LMM11 | Furan-2-yl | N-cyclohexyl-N-ethyl | 100 (stock solution) |
Derivatives with Varied Aryl Substituents
Compounds 18–21 () and 22–26 () feature dihydrobenzo[d][1,4]dioxin, thiophene, or substituted phenyl groups on the oxadiazole. Key observations:
Table 2: Physicochemical Properties
Mechanistic Comparisons
- HDAC Inhibition: highlights oxadiazole derivatives (e.g., N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide) as histone deacetylase (HDAC) inhibitors. The target compound’s sulfamoyl group may mimic the zinc-binding motif in HDAC inhibitors, though its primary mechanism likely differs .
- Antibacterial Activity: HSGN-237 and HSGN-238 () demonstrate that trifluoromethoxy and chlorothiophene groups enhance activity against Neisseria gonorrhoeae.
Biological Activity
4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a sulfamoyl group attached to an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed to attach the fluorobenzyl moiety.
- Attachment of the Sulfamoyl Group : This is done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
- Final Coupling : The oxadiazole derivative is coupled with a benzamide precursor using coupling reagents like EDCI or DCC.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Properties
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The sulfamoyl group in the compound may contribute to anti-inflammatory properties. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic proteins.
Case Studies
-
Study on Antimicrobial Activity :
- A recent study evaluated the effectiveness of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as antimicrobial agents.
-
Anti-inflammatory Research :
- In a controlled experiment involving murine macrophages, treatment with related sulfamoyl compounds resulted in a significant decrease in nitric oxide production and downregulation of inflammatory markers, suggesting a strong anti-inflammatory potential.
-
Anticancer Evaluation :
- A series of assays conducted on breast cancer cell lines revealed that treatment with 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to controls.
The proposed mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Cell Cycle Modulation : It appears to interfere with cell cycle progression, particularly affecting G1/S transition.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization has been observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
